1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt

Catalog No.
S14321935
CAS No.
65151-34-0
M.F
C18H16N3NaO10S3
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(...

CAS Number

65151-34-0

Product Name

1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt

IUPAC Name

sodium;7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]-3-sulfonaphthalene-1-sulfonate

Molecular Formula

C18H16N3NaO10S3

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C18H17N3O10S3.Na/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30;/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);/q;+1/p-1

InChI Key

YOXWZQPRKMWRPC-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)[O-])NCS(=O)(=O)O.[Na+]

1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound with the molecular formula C18H16N3NaO10S3C_{18}H_{16}N_{3}NaO_{10}S_{3} and a molecular weight of approximately 553.5 g/mol. This compound features a naphthalene backbone substituted with sulfonic acid groups and an azo group derived from a methoxy-phenyl derivative, making it a member of the azo dye family. The presence of multiple functional groups contributes to its solubility and reactivity, which are essential for various applications in dyeing and biochemical research.

The chemical reactivity of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt can be attributed to its functional groups:

  • Azo Group Reactivity: The azo group (-N=N-) can undergo reduction reactions to form amines, which can be utilized in various synthetic pathways.
  • Sulfonic Acid Groups: The sulfonic acid moieties (-SO₃H) exhibit strong acidity and can participate in nucleophilic substitution reactions, enhancing the compound's utility in dye synthesis.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Research on the biological activity of 1,3-naphthalenedisulfonic acid derivatives indicates potential applications in:

  • Antimicrobial Properties: Some studies suggest that naphthalene derivatives may exhibit antimicrobial activities against various pathogens.
  • Antioxidant Activity: Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
  • Dye Interactions: The compound's ability to bind to proteins and other biomolecules makes it useful as a staining agent in biochemical assays.

Synthesis of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt typically involves:

  • Azo Coupling Reaction: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative to form the azo compound.
  • Sulfonation: The introduction of sulfonic acid groups is achieved through electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Neutralization: The final product is converted into its monosodium salt form by neutralizing the sulfonic acid groups with sodium hydroxide.

1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt finds applications in:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes used in textiles and leather.
  • Analytical Chemistry: Utilized as a reagent for colorimetric assays and detection methods.
  • Biochemical Research: Acts as a staining agent for proteins and nucleic acids in laboratory settings.
  • Environmental Testing: Employed for detecting pollutants due to its reactive nature.

Interaction studies involving this compound often focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can help understand its potential as a biological marker or dye.
  • Reactivity with Metal Ions: Studies may explore how the sulfonic acid groups interact with metal ions for environmental monitoring applications.

Several compounds share structural characteristics with 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-Naphthol-3,6-disulfonic acid disodium salt20349-39-7C10H8N2O6S2C_{10}H_{8}N_{2}O_{6}S_{2}Used primarily in textile dyeing; simpler structure.
1-Amino-8-naphthol-3,6-disulfonic acid90-20-0C10H9NO7S2C_{10}H_{9}NO_{7}S_{2}Exhibits fluorescence; used in analytical applications.
7-Amino-1,3-naphthalenedisulfonic acidNot availableC10H9N2O6SC_{10}H_{9}N_{2}O_{6}SKnown for its bio-reagent properties; often used in fluorescence assays.

The uniqueness of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt lies in its complex structure combining multiple functional groups that enhance its reactivity and applicability across various fields such as dye chemistry and biochemical research.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

552.98955152 g/mol

Monoisotopic Mass

552.98955152 g/mol

Heavy Atom Count

35

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 7-[2-[3-methoxy-4-[(sulfomethyl)amino]phenyl]diazenyl]-, sodium salt (1:1): INACTIVE

Dates

Modify: 2024-08-10

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